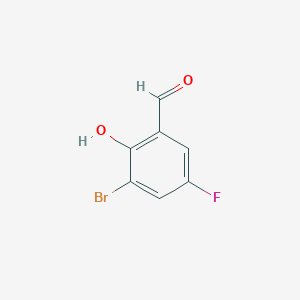

3-溴-5-氟-2-羟基苯甲醛

描述

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 . It is a solid substance that is stored at an inert atmosphere, 2-8°C .

Synthesis Analysis

The synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde can be done in several ways. One of the most commonly used methods is the Suzuki-Miyaura reaction. This method involves a reaction between aryl iodide and aryl boronic acid in the presence of a palladium catalyst.Molecular Structure Analysis

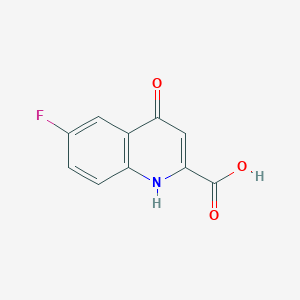

The molecular structure of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde consists of a benzene ring with bromo, fluoro, hydroxy, and aldehyde functional groups . The InChI code for this compound is 1S/C7H4BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H .Chemical Reactions Analysis

3-Bromo-5-fluoro-2-hydroxybenzaldehyde can be used in the synthesis of various compounds. For example, it can be used to synthesize Schiff base, which is a sub-class of imine (ketimines or aldimines) .Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a solid substance with a molecular weight of 219.01 . It is stored at an inert atmosphere, 2-8°C .科学研究应用

Synthesis of ATX Inhibitors

This compound has been used in the synthesis of Autotaxin (ATX) inhibitors . ATX inhibitors are being researched for the treatment of autoimmune disorders . Autotaxin is an enzyme that has been implicated in the progression of several autoimmune diseases, and inhibiting its activity could potentially alleviate symptoms or slow disease progression .

Synthesis of PDE4 Inhibitors

“3-Bromo-5-fluoro-2-hydroxybenzaldehyde” has been used in the synthesis of a class of boron-containing Phosphodiesterase 4 (PDE4) inhibitors . PDE4 inhibitors have the potential to ameliorate chronic inflammation . Chronic inflammation is a key factor in many diseases, including asthma, COPD, and rheumatoid arthritis .

Synthesis of BCL-XL Inhibitors

This compound is a useful reactant used in the synthesis of BCL-XL inhibitors . BCL-XL is a protein that inhibits cell death and is often overexpressed in cancer cells . Inhibitors of BCL-XL can potentially induce cell death in these cancer cells and halt their growth .

4. Synthesis of Cancer Cell Growth Inhibitors “3-Bromo-5-fluoro-2-hydroxybenzaldehyde” is also used in the preparation of many pharmaceutical agents, including those that inhibit the growth of cancer cells . These inhibitors work by disrupting the processes that cancer cells use to grow and divide .

Drug Discovery and Development

Due to its unique chemical structure, “3-Bromo-5-fluoro-2-hydroxybenzaldehyde” is often used in drug discovery and development processes . Its properties, such as high GI absorption and BBB permeability, make it a valuable compound in the development of new drugs .

Molecular Modeling and Simulation

This compound is often used in molecular modeling and simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations, which are crucial in understanding the behavior and interactions of molecules like “3-Bromo-5-fluoro-2-hydroxybenzaldehyde” at the atomic level .

安全和危害

The safety information for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

It’s known that halogenated benzaldehydes, such as this compound, often interact with various enzymes and receptors in the body due to their reactive nature .

Mode of Action

For instance, the bromine atom on the benzene ring can participate in Suzuki coupling reactions under palladium catalysis . The aldehyde group (-CHO) is also highly reactive and can undergo nucleophilic addition reactions .

Biochemical Pathways

It’s known that halogenated benzaldehydes can influence various biochemical pathways due to their reactivity .

Pharmacokinetics

It’s known that halogenated benzaldehydes generally have high gi absorption and can permeate the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.

Result of Action

Halogenated benzaldehydes can have various effects at the molecular and cellular level due to their reactivity .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C in an inert atmosphere for optimal stability .

属性

IUPAC Name |

3-bromo-5-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRWJLDTMGYWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631002 | |

| Record name | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |

CAS RN |

178546-34-4 | |

| Record name | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-fluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

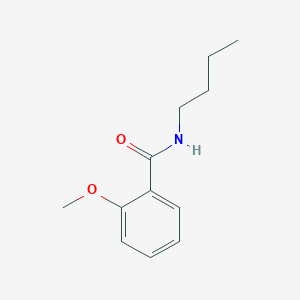

![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)